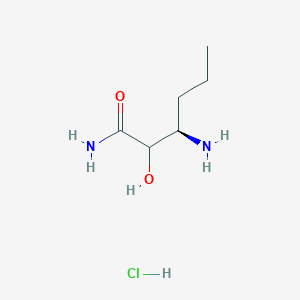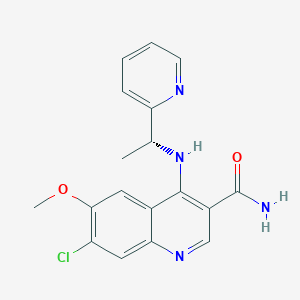
4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a chloro, iodo, and methoxy group attached to a quinoline core, along with a carboxamide functional group. It is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide typically involves multiple steps starting from readily available precursors. One common route includes:
Starting Material: The synthesis begins with 4-chloro-7-iodoquinoline.
Carboxamidation: The final step involves the conversion of the intermediate to the carboxamide derivative using ammonia or an amine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Types of Reactions:
Substitution Reactions: The chloro and iodo groups in this compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the quinoline core, which can be modified to introduce various functional groups.
Coupling Reactions: The iodo group is particularly useful in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Methanol, sodium methoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.
Major Products Formed:
Substituted Quinoline Derivatives: Depending on the substituents introduced via nucleophilic substitution.
Coupled Products: Biaryl or alkyne derivatives from coupling reactions.
科学的研究の応用
4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Serves as a precursor in the synthesis of bioactive molecules, particularly kinase inhibitors.
Medicine: Integral in the development of pharmaceutical compounds, especially those targeting cancer and other proliferative diseases.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of compounds derived from 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide often involves inhibition of specific enzymes or receptors. For instance, kinase inhibitors derived from this compound typically bind to the ATP-binding site of kinases, preventing phosphorylation and subsequent signaling pathways involved in cell proliferation and survival.
Molecular Targets and Pathways:
Kinases: Such as tyrosine kinases involved in cancer cell signaling.
Receptors: Including those involved in inflammatory responses and metabolic pathways.
類似化合物との比較
4-Chloro-7-methoxyquinoline-6-carboxamide: Lacks the iodo group, making it less versatile in coupling reactions.
4-Iodo-7-methoxyquinoline-6-carboxamide: Lacks the chloro group, affecting its reactivity in substitution reactions.
4-Chloro-6-methoxyquinoline-3-carboxamide: Lacks the iodo group, limiting its use in certain synthetic applications.
Uniqueness: 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide is unique due to the presence of both chloro and iodo groups, which provide a balance of reactivity and stability, making it a valuable intermediate in synthetic organic chemistry and pharmaceutical development.
特性
IUPAC Name |
4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClIN2O2/c1-17-9-2-5-8(3-7(9)13)15-4-6(10(5)12)11(14)16/h2-4H,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPPZSCFJVTINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)N)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Carbamic acid, N-[(propylamino)sulfonyl]-, phenylmethyl ester](/img/structure/B8090863.png)
![[(1S)-1-phenylethyl]azanium;2-[[(1S,2S,6S,7S,8R)-8-tricyclo[5.2.1.02,6]decanyl]oxycarbonyl]benzoate](/img/structure/B8090872.png)
![tert-butyl N-[(2S)-1-[(2S,4R)-4-[tert-butyl(diphenyl)silyl]oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-1-oxonon-8-en-2-yl]carbamate](/img/structure/B8090886.png)


![(2S,3aS,11aS,12aR,14aS,Z)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-5-methyl-4,14-dioxo-1,2,3,3a,4,5,6,7,8,9,11a,12,12a,13,14,14a-hexadecahydrocyclopenta[c]cyclopropa[g][1,6]diazacyclotetradecine-12a-carboxylic acid](/img/structure/B8090898.png)
![benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B8090905.png)
![methyl 4-fluoro-5-((2-fluorophenyl)amino)-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B8090910.png)


![(1R,2R,3S,5R)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B8090919.png)


![(R)-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8090940.png)
